molecular formula C9H7N. H2SO4<br>C9H9NO4S B7856460 Quinoline sulfate CAS No. 41949-04-6

Quinoline sulfate

Cat. No.: B7856460
CAS No.: 41949-04-6
M. Wt: 227.24 g/mol
InChI Key: WSZKUEZEYFNPID-UHFFFAOYSA-N
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Description

Quinoline sulfate is the sulfate salt of quinoline, a nitrogen-containing heterocyclic aromatic compound also known as benzo[b]pyridine . It is supplied as a white to grayish-white or light brown crystalline powder that is sensitive to light . The compound has the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol . This compound serves as a valuable precursor and intermediate in medicinal chemistry and pharmaceutical research. The quinoline ring structure is a significant pharmacophore in many therapeutic agents . Research applications include its use in the structural modification of natural products to create novel derivatives with potential biological activities . The quinoline scaffold is found in compounds studied for a broad spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, antiviral, and anti-inflammatory activities, as well as potential applications in oncology and the management of Alzheimer's disease . The mechanism of action for quinoline-containing drugs varies, but for some antimalarial quinolines, it is theorized to involve interference with parasite hemoglobin digestion . Handling and Safety: This chemical behaves as an acid and forms acidic solutions in water . Appropriate personal protective equipment, including gloves and safety goggles, is recommended. For lab spills, dampen the solid material with water, transfer to a container, and seal contaminated materials in a vapor-tight plastic bag . Disclaimer: This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and disposal information.

Properties

IUPAC Name

quinoline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

WSZKUEZEYFNPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7N. H2SO4, C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name QUINOLINE SULFATE
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Related CAS

54957-90-3, 530-66-5
Details Compound: Quinoline, sulfate (1:1)
Record name Quinoline, sulfate (2:1)
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Details Compound: Quinoline, sulfate (1:1)
Record name Quinoline, sulfate (1:1)
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DSSTOX Substance ID

DTXSID8031996
Record name Quinoline sulfate (1:1)
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Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Quinoline sulfate appears as white to grayish-white or light brown crystalline powder. Sensitive to light.
Record name QUINOLINE SULFATE
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name QUINOLINE SULFATE
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CAS No.

530-66-5(bisulfate); 41949-04-6, 530-66-5, 41949-04-6
Record name QUINOLINE SULFATE
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Record name Quinolinium hydrogen sulphate
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Record name Quinoline, sulfate
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Record name Quinoline sulfate (1:1)
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Melting Point

325 to 327 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name QUINOLINE SULFATE
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Preparation Methods

Sulfonation with Oleum

The continuous sulfonation of quinoline using oleum (sulfuric acid with SO₃) is a high-efficiency industrial method. Key steps include:

  • Reactants : Technical-grade quinoline (90–96% purity) and oleum (50–65% SO₃).

  • Conditions :

    • Temperature: 120–180°C.

    • Oleum-to-quinoline ratio: 2:1 to 3:1 by weight.

    • Residence time: 1–6 hours.

The reaction proceeds via:

  • Neutralization : Quinoline + H₂SO₄ → Quinoline sulfate.

  • Sulfonation : this compound + SO₃ → Quinoline-8-sulfonic acid.

The product mixture is split:

  • One portion is crystallized with water to yield quinoline-8-sulfonic acid.

  • The mother liquor is concentrated, blended with the remaining sulfonation mix, and oxidized with nitric acid to produce nicotinic acid.

Key Data :

ParameterValue
Yield (this compound)50–70% of theoretical
Purity90–96% (technical grade)

Extraction from Coal Tar

Acid-Base Extraction

Coal tar wash oil or naphthalene oil fractions are processed as follows:

  • Acid Wash : Treated with dilute H₂SO₄ (10–20% v/v) to form this compound.

  • Neutralization : The aqueous layer is steamed to remove neutrals, then treated with NaOH or NH₃ to liberate crude quinoline.

  • Purification : Repeated phosphoric acid recrystallization yields 98–99% pure this compound.

Industrial Workflow :

StepConditions
Acid concentration10–20% H₂SO₄
Neutralization pH6–7 (using NH₃/NaOH)
Final purity98–99% after recrystallization

Skraup Synthesis with Sulfuric Acid

Modified Skraup Reaction

While traditionally used for quinoline, excess H₂SO₄ in the Skraup reaction forms this compound:

  • Reactants : Aniline, glycerol, H₂SO₄, and nitrobenzene (oxidizer).

  • Mechanism :

    • Glycerol → Acrolein (via H₂SO₄ dehydration).

    • Aniline + Acrolein → 1,2-Dihydroquinoline.

    • Oxidation → Quinoline + H₂SO₄ → this compound.

Optimized Conditions :

ParameterValue
H₂SO₄ concentration70–80% (w/w)
Reaction temperature135–140°C
Yield60–70% (crude)

Catalytic Methods

Ionic Liquid Catalysis

1,3-Disulfonic acid imidazolium hydrogen sulfate (DSIMHS) enables solvent-free Friedländer annulation:

  • Reactants : 2-Aminoaryl ketones + ketones.

  • Conditions : 70°C, 3–15 hours.

  • Yield : 85–96% quinoline derivatives, with H₂SO₄ byproduct forming the sulfate salt.

Advantages :

  • Recyclable catalyst (6 cycles).

  • No side products from acid-sensitive groups.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Oleum sulfonation50–7090–96IndustrialModerate (SO₃ use)
Coal tar extraction60–8098–99IndustrialHigh (acid waste)
Skraup synthesis60–7085–90Lab-scaleHigh (toxic byproducts)
Ionic liquid85–96>99Pilot-scaleLow (solvent-free)

Challenges and Innovations

  • Purity Issues : Technical-grade quinoline often contains isoquinoline, requiring multiple recrystallizations.

  • Green Chemistry : Recent advances focus on nanocatalysts (e.g., Fe₃O₄ NPs) and solvent-free systems to reduce H₂SO₄ usage .

Chemical Reactions Analysis

Types of Reactions: Quinoline sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl₂) or bromine (Br₂) are used in the presence of a catalyst.

Major Products Formed:

  • Oxidation: this compound can be converted to quinone derivatives.

  • Reduction: Reduction can lead to the formation of hydroquinoline derivatives.

  • Substitution: Halogenation can produce halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Applications

Quinoline and its derivatives have been extensively studied for their pharmacological properties, particularly as antiviral, antibacterial, and anticancer agents.

Antiviral Activity

Quinoline derivatives have shown efficacy against a range of viral infections. Notable examples include:

  • Saquinavir : An HIV protease inhibitor that contains a quinoline scaffold.
  • Indiravir : Another antiviral drug effective against HIV.

Recent studies highlight the potential of quinoline derivatives in combating emerging viruses like Zika and Ebola. The structural modifications of quinolines can enhance their antiviral properties, making them promising candidates for future drug development .

Antibacterial and Anticancer Properties

Quinoline sulfate has demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that specific quinoline derivatives exhibit potent anticancer properties by interacting with DNA and inhibiting cancer cell proliferation. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed high activity against multiple cancer cell lines .

Environmental Applications

Quinoline is recognized as a hazardous pollutant due to its toxicity and potential carcinogenicity. However, it also plays a role in environmental remediation.

Pollutant Removal

Recent studies have explored methods for removing quinoline from contaminated water sources using sulfate radical systems. A novel approach involving co-activation with ferrous ions and zero-valent iron (ZVI) significantly improved the removal efficiency of quinoline from acidic solutions, achieving an initial removal rate increase from 85.8% to 92.9% . This method showcases the dual nature of quinoline as both a pollutant and a target for environmental cleanup strategies.

Industrial Applications

This compound is utilized in various industrial processes due to its chemical properties.

Chemical Manufacturing

Quinoline serves as an intermediate in the production of:

  • Dyes : Used extensively in textile applications.
  • Pharmaceuticals : As a reagent in synthesizing various medicinal compounds.
  • Agricultural Chemicals : Employed in formulating pesticides and herbicides .

Corrosion Inhibition

In metallurgical processes, quinoline acts as a corrosion inhibitor, protecting metals from oxidative damage during production and storage . Its effectiveness in this role has led to its incorporation into various industrial formulations.

Case Studies

StudyApplicationFindings
Hirao et al. (1976)CarcinogenicityDemonstrated increased liver tumor incidence in rats fed with quinoline .
Environmental Study (2020)Pollutant RemovalAchieved over 92% removal efficiency of quinoline using sulfate radicals .
Anticancer Research (2021)Anticancer ActivityIdentified novel quinoline derivatives with significant activity against cancer cells .

Mechanism of Action

Quinoline sulfate is compared with other similar compounds such as quinine sulfate, quinolinic acid, and chloroquine. While these compounds share structural similarities, this compound is unique in its specific applications and properties. For instance, quinine sulfate is primarily used as an antimalarial drug, whereas this compound is more commonly used in industrial applications.

Comparison with Similar Compounds

Comparison with Sulfur-Containing Quinoline Derivatives

Oxyquinoline Sulfate (8-Hydroxythis compound)

Molecular Formula: 2C₉H₇NO·H₂O₄S Oxythis compound differs from this compound by the addition of hydroxyl (-OH) groups at the 8-position of the quinoline ring. This structural modification enhances its antimicrobial properties, making it effective against bacteria and fungi. For example, it shows tenfold higher selectivity in cytotoxicity assays against Leishmania species compared to non-hydroxylated quinoline derivatives . However, the hydroxyl group may reduce stability under acidic conditions compared to this compound .

Key Data :
Property This compound Oxythis compound
Molecular Weight 227.234 g/mol 388.34 g/mol
Antimicrobial Activity Moderate High (IC₅₀: 1.07–1.65 μM)
Stability High in aqueous solutions Sensitive to pH changes

2-Sulfonylquinolines

Synthesis: 2-Sulfonylquinolines are synthesized via deoxygenative C2-sulfonylation of quinoline N-oxides using sodium sulfonates under metal-free, solvent-free conditions . Unlike this compound, these compounds feature a sulfonyl (-SO₂R) group instead of a sulfate (-SO₄²⁻) group. Activity: 2-Sulfonylquinolines exhibit superior antiviral and anticancer activities due to their ability to intercalate DNA, a mechanism less prominent in this compound . For example, benzo[c]quinoline derivatives with sulfonyl groups show IC₅₀ values below 10 μM in Topoisomerase II inhibition assays .

Key Data :
Property This compound 2-Sulfonylquinoline
DNA Intercalation Weak Strong (IC₅₀: <10 μM)
Synthetic Method Salt formation Metal-free sulfonylation
Bioactivity Diversity Broad but moderate Targeted (e.g., Topo II)

Comparison with Halogenated and Aminated Quinoline Derivatives

4-Amino-7-Chloroquinoline Derivatives

These derivatives, including chloroquine, are distinguished by an amino (-NH₂) group at the 4-position and a chlorine atom at the 7-position. Unlike this compound, they specifically activate nuclear receptor NR4A2, a target for Parkinson’s disease therapy. Structural specificity is critical: removal of the 4-amino group (as in mefloquine) abolishes activity .

Key Data :
Property This compound 4-Amino-7-Chloroquinoline
Target Specificity Non-selective NR4A2 activation
Antimalarial Efficacy Moderate High (EC₅₀: <1 μM)
Structural Requirement Sulfate group 4-amino-7-chloro motif

Comparison with Heterocyclic Hybrids

Coumarin-Quinoline Hybrids

These hybrids combine quinoline with coumarin, enhancing antioxidant and anticancer activities. For instance, selenium-containing quinoline-coumarin hybrids show 83–94% growth inhibition against Rhizoctonia solani at 200 mg/L, surpassing this compound’s antifungal performance .

Key Data :
Property This compound Coumarin-Quinoline Hybrid
Antifungal Activity Moderate High (83–94% inhibition)
Antioxidant Capacity Low High (Se-dependent)
Structural Complexity Simple High (hybrid scaffold)

Indoloquinolines (e.g., Neocryptolepine)

Indoloquinolines feature fused indole and quinoline rings, enabling DNA intercalation and Topoisomerase II inhibition. Their antiproliferative activity (IC₅₀: 0.1–1 μM) is significantly stronger than this compound, which lacks fused ring systems .

Key Data :
Property This compound Neocryptolepine
Anticancer Mechanism Non-specific DNA intercalation
IC₅₀ (Topo II Inhibition) >50 μM 0.1–1 μM
Selectivity Index Low High (>10)

Structural-Activity Relationship (SAR) Insights

  • Sulfur Modifications: Sulfate (this compound) vs. sulfonyl (2-sulfonylquinolines) groups influence solubility and target engagement. Sulfates are more hydrophilic but less DNA-reactive .
  • Substituent Effects: Hydroxyl (oxythis compound) and amino groups (4-amino-7-chloroquinoline) enhance target specificity but may reduce metabolic stability .
  • Hybrid Scaffolds : Coumarin or indole fusion improves bioactivity by enabling dual mechanisms (e.g., antioxidant + intercalation) .

Biological Activity

Quinoline sulfate, a derivative of quinoline, has garnered attention in various biological and medicinal fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antiviral properties, and its mechanisms of action, supported by relevant case studies and research findings.

Overview of this compound

This compound is part of a larger class of compounds known as quinolines, which have been studied for their pharmacological properties. These compounds exhibit a range of biological activities including antimicrobial, antiviral, and anticancer effects. The structural features of quinoline derivatives significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, a compound derived from quinoline demonstrated significant activity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents like cisplatin and doxorubicin. Specifically, one study reported that a derivative with an unsubstituted phenolic group at position 8 exhibited the highest anticancer potency, effectively altering the expression of key regulatory proteins involved in cell cycle progression and apoptosis such as P53 and BAX .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
3cA549 (Lung)10Inhibits BCL-2 expression
3cMCF-7 (Breast)15Activates P21 protein
3cHeLa (Cervical)12Induces apoptosis via BAX

Antibacterial Activity

This compound has also shown promising antibacterial properties. Studies indicate that certain derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest that structural modifications can enhance their antibacterial efficacy. Notably, the presence of specific functional groups is crucial for maintaining activity; blocking the phenolic group led to a complete loss of antibacterial action .

Table 2: Antibacterial Efficacy of Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
3cMRSA32Bactericidal
6E. coli>256Non-active
M9Bacillus pumilus5Bactericidal

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral potential. Research has shown that these compounds can inhibit various viral strains, including Zika virus and HIV. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Case Study: Antiviral Activity Against Zika Virus

In a controlled study, a quinoline derivative was administered to infected cell cultures, resulting in a significant reduction in viral load. The compound's mechanism was linked to the inhibition of viral entry into host cells and disruption of viral RNA synthesis.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes critical for cancer cell proliferation and bacterial survival.
  • Modulation of Gene Expression : These compounds can alter the expression levels of genes involved in apoptosis and cell cycle regulation.
  • Antioxidant Properties : Some studies suggest that quinoline compounds may exert protective effects against oxidative stress in cells.

Q & A

Q. How is quinoline sulfate utilized as a calibration standard in fluorescence spectroscopy?

this compound is a reference material for determining fluorescence quantum yields (φF). The methodological steps include:

  • Preparing a 2 μM this compound solution in 0.1 M sulfuric acid.

  • Measuring absorbance (A) and fluorescence emission (F) of both the sample and the standard.

  • Applying the formula: ϕ1=ϕ2×F1A2N12F2A1N22\phi_1 = \phi_2 \times \frac{F_1 A_2 N_1^2}{F_2 A_1 N_2^2}

    where N1N_1 and N2N_2 are solvent refractive indices. Ensure spectral corrections (e.g., inner filter effects) are applied to avoid data distortion .

Q. What are the standard protocols for synthesizing this compound derivatives for analytical applications?

  • Synthesis : Use nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, coupling quinoline with sulfonic acid groups requires anhydrous conditions and catalysts like sulfuric acid.
  • Characterization : Confirm purity via HPLC or NMR, and validate identity using fluorescence cross-referencing with known standards. Ensure compliance with reproducibility guidelines (e.g., reporting reaction yields, solvent systems) .

Advanced Research Questions

Q. What experimental parameters must be optimized in sulfate radical (SO₄⁻·)-based degradation of this compound?

Key parameters include:

  • Molar Ratios : A quinoline/PS molar ratio of 1:10 and Fe²⁺/PS ratio of 3:1 maximize radical generation .
  • pH : Acidic conditions (pH 3–4) enhance Fe²⁺ solubility and SO₄⁻· production, but recent studies show homogeneous Fenton systems using CuSO₄ are effective up to pH 8.8 .
  • Temperature : Higher temperatures (45–75°C) accelerate reaction kinetics but may require energy-cost tradeoffs .
  • Analytical Validation : Use LC-MS to track degradation intermediates (e.g., hydroxylated rings) and TOC analysis to confirm mineralization .

Q. How can researchers resolve contradictions in reported optimal conditions for this compound degradation?

Contradictions often arise from varying initial concentrations, reactor designs, or analytical methods. To address this:

  • Comparative Meta-Analysis : Tabulate variables across studies (Table 1).

    Study[Quinoline]₀pHCatalystDegradation EfficiencyRef
    A250 mg/L3Fe²⁺/PS100% (80 min)
    B100 mg/L8.8CuSO₄99.5% (65 min)
  • Mechanistic Validation : Conduct scavenging experiments (e.g., using ethanol or tert-butanol) to confirm dominant radicals (SO₄⁻· vs. ·OH) .

Q. What advanced statistical methods are recommended for analyzing fluorescence datasets calibrated with this compound?

  • PARAFAC Modeling : Decompose excitation-emission matrices (EEMs) into trilinear components after scattering correction and inner-filter effect adjustments. Validate models using split-half analysis and residual inspection .
  • Outlier Handling : Remove spectral outliers via leverage/studentized residual plots to improve model robustness .

Q. How should researchers design experiments to minimize toxicity interference in this compound biodegradation studies?

  • Pre-Treatment : Use advanced oxidation (e.g., Fe²⁺/PS) to break down quinoline into less toxic intermediates before introducing microbial consortia.
  • Toxicity Assays : Conduct bioassays (e.g., E. coli viability tests) pre- and post-treatment to quantify detoxification efficiency .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate results using multiple analytical techniques (e.g., GC-MS for volatile intermediates, ion chromatography for sulfate byproducts) .
  • Reproducibility : Document all synthesis and calibration steps in supplemental materials, adhering to journal guidelines for experimental reporting .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline sulfate
Reactant of Route 2
Quinoline sulfate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.